molecular formula C18H12Cl3N3O2S B2675338 2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide CAS No. 338393-58-1

2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide

Cat. No. B2675338
M. Wt: 440.72
InChI Key: NMSKVYPYXLOIDB-LIMNOBDPSA-N
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Description

2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide is a useful research compound. Its molecular formula is C18H12Cl3N3O2S and its molecular weight is 440.72. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Computational Analysis

The compound has been characterized by techniques like X-ray single crystal diffraction and IR-NMR spectroscopy. Additionally, quantum chemical computational methods have been used to optimize the molecular geometry, indicating a conformational flexibility. This compound's structural analysis is crucial for understanding its chemical properties and potential applications in various scientific fields (Inkaya et al., 2012).

Biological Activity Studies

The compound has shown potential biological activities. It has been evaluated for in vitro growth inhibiting activity against several microbes and screened for antitubercular activity against Mycobacterium tuberculosis. Its efficacy in these areas could provide insights for developing new antimicrobial agents (Hirpara et al., 2003).

Anti-corrosion Properties

Research has also explored the anti-corrosion potential of related thiazole hydrazones. Their effectiveness in protecting mild steel in acid media has been studied, indicating the potential use of such compounds in industrial applications (Chaitra et al., 2016).

Anticancer Activities

Compounds with a similar structure have been evaluated for their in vitro anticancer screen, aiming to identify agents with cell type specificity. This suggests that 2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide could potentially have applications in cancer research (Salahuddin et al., 2014).

Antioxidant and Antimicrobial Investigation

New series of hydrazones, including compounds similar to the query chemical, have been synthesized and characterized, displaying moderate-to-good growth inhibition activity. Their antioxidant properties have also been investigated, suggesting potential use in related fields (Nastasă et al., 2015).

Cytotoxicity Studies

Studies have been conducted on the cytotoxicity of similar compounds, indicating potential utility in the synthesis of new heterocycles with biological relevance. These findings can be crucial for developing new therapeutic agents (Zia-ur-Rehman et al., 2009).

properties

IUPAC Name

2,4-dichloro-N-[(E)-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O2S/c19-12-3-6-15(16(20)7-12)17(25)24-23-8-11-1-4-13(5-2-11)26-10-14-9-22-18(21)27-14/h1-9H,10H2,(H,24,25)/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSKVYPYXLOIDB-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)benzenecarbohydrazide

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